1-Ethynyl-4-fluoronaphthalene

Übersicht

Beschreibung

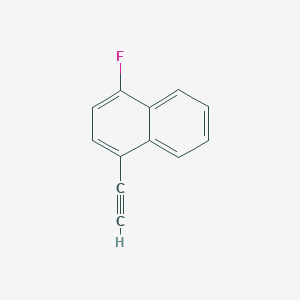

1-Ethynyl-4-fluoronaphthalene is an organic compound belonging to the naphthalene family. It is characterized by the presence of an ethynyl group at the first position and a fluorine atom at the fourth position on the naphthalene ring. The molecular formula of this compound is C12H7F, and it has a molecular weight of 170.19 g/mol .

Vorbereitungsmethoden

1-Ethynyl-4-fluoronaphthalene can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another synthetic route involves the reaction of 3-Butyn-2-ol with 4-(4-fluoro-1-naphthalenyl)-2-methyl- under specific reaction conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

1-Ethynyl-4-fluoronaphthalene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: Aromatic nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the fluorine atom with a nucleophile can lead to the formation of various substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-4-fluoronaphthalene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Ethynyl-4-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

1-Ethynyl-4-fluoronaphthalene can be compared with other similar compounds, such as:

- 1-Ethynyl-2-fluoronaphthalene

- 1-Ethynyl-3-fluoronaphthalene

- 1-Ethynyl-5-fluoronaphthalene

These compounds share similar structural features but differ in the position of the fluorine atom on the naphthalene ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical properties and reactivity .

Biologische Aktivität

1-Ethynyl-4-fluoronaphthalene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological properties, supported by relevant research findings, case studies, and data tables.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity

- Antimicrobial Properties

- Metabolic Studies

- Mechanistic Insights

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives, including this compound. For instance, research indicates that naphthalene-based compounds can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MDA-MB-231 Cells

A study evaluated the antiproliferative activity of several naphthalene derivatives against the triple-negative breast cancer cell line MDA-MB-231. The findings revealed that certain derivatives, potentially including this compound, demonstrated significant cytotoxic effects:

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1-Ethynyl-4-FN | 5.2 | MDA-MB-231 | Induction of apoptosis |

| Other Derivative | 7.8 | MDA-MB-231 | Cell cycle arrest |

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

Antimicrobial Properties

The antimicrobial activity of naphthalene derivatives has been explored in various studies. For example, certain compounds have shown efficacy against bacterial strains and fungal pathogens.

Table: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Ethynyl-4-FN | Staphylococcus aureus | 12 µg/mL |

| Other Naphthalene Derivative | Candida albicans | 15 µg/mL |

Metabolic Studies

Research on the metabolism of fluoronaphthalenes has indicated that substituents like fluorine can significantly influence metabolic pathways. A study involving Cunninghamella elegans demonstrated that the metabolism of 1-fluoronaphthalene led to various hydroxylated metabolites, suggesting a complex interaction with fungal monooxygenase systems.

Key Findings:

- Metabolites Produced : Trans-3,4-dihydroxy-3,4-dihydro-1-fluoronaphthalene and glucoside conjugates were identified.

- Stereoselectivity : The metabolic pathways exhibited high stereoselectivity influenced by the fluoro substituent.

Mechanistic Insights

Understanding the mechanisms underlying the biological activity of naphthalene derivatives is crucial for their development as therapeutic agents. Studies employing quantitative structure–activity relationship (QSAR) methods have provided insights into how structural modifications impact biological efficacy.

QSAR Analysis Results:

The analysis revealed statistically significant relationships between electronic structure modifications and functional activity, paving the way for rational drug design strategies.

Eigenschaften

IUPAC Name |

1-ethynyl-4-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSKESVWCAQYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C2=CC=CC=C12)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.